Micromelin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-6-[(1S,2S,5S)-5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-15-13(21-15)12(20-14(15)17)8-5-7-3-4-11(16)19-9(7)6-10(8)18-2/h3-6,12-13H,1-2H3/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIORQNDMAWQQCV-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H](O1)[C@@H](OC2=O)C3=C(C=C4C(=C3)C=CC(=O)O4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934105 | |
| Record name | 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15085-71-9 | |
| Record name | Micromelin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15085-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Micromelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015085719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Micromelin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77149 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation of Micromelin
Botanical Sources of Micromelin
This compound has been identified in several species of the genus Micromelum, as well as in other plant genera.
Micromelum integerrimum as a Primary Source
Micromelum integerrimum is recognized as a source of this compound. prota4u.orgwikipedia.orgchemfaces.com Extracts of Micromelum integerrimum have been investigated for their chemical constituents, leading to the isolation of coumarins, including this compound and scopoletin. chemfaces.com These compounds were obtained in crystalline form. chemfaces.com Further phytochemical investigations of Micromelum integerrimum twigs have resulted in the isolation of prenylated coumarins, such as hydrathis compound D and integerrimelin, along with other known coumarin (B35378) derivatives. researchgate.net The aerial parts of Micromelum integerrimum have also yielded derivatives of this compound, specifically Hydrathis compound A, Hydrathis compound B, and Hydrathis compound C. chemfaces.com
Micromelum minutum as a Significant Source
Micromelum minutum is another significant source of this compound. chemfaces.comkew.orgwikipedia.orgkew.org this compound is a coumarin isolated from Micromelum minutum. medchemexpress.commedchemexpress.com Studies on the fruits of Micromelum minutum have led to the isolation of several coumarins, including this compound, murralongin, murrangatin, microminutin, and minumicrolin, among others. chemfaces.comchemfaces.comresearchgate.net The leaves and twigs of Micromelum minutum collected in Malaysia have also been reported to contain this compound, microminutinin, and 6-methoxymicrominutinin. prota4u.org Additionally, the aboveground parts of Micromelum minutum from India have yielded coumarins such as osthol, this compound, murralongin, murrangatin, dihydrothis compound-A and -B, and acetyldihydrothis compound A. prota4u.org An acetone (B3395972) extract of the bark of Micromelum minutum has also been shown to contain this compound along with other coumarins. prota4u.org
Micromelum glanduliferum as a Source
This compound has also been isolated from the roots of Micromelum glanduliferum. chemfaces.comiucr.orgnih.gov Phytochemical investigation of the roots of M. glanduliferum collected from Thailand led to the isolation of this compound. iucr.orgnih.gov
Micromelum falcatum as a Source
Micromelum falcatum is another species from which this compound has been isolated. efloraofindia.comkew.org Studies on the stem bark of Micromelum falcatum have resulted in the isolation of various coumarins, including this compound. nih.gov Early phytochemical studies on the leaves and roots of M. falcatum collected from Vietnam and China also reported the isolation of coumarins. nih.gov
Geographical Distribution of this compound-Producing Plants
The Micromelum genus, which includes several this compound-producing species, has a wide geographical distribution across tropical and subtropical Asia and the Southwest Pacific. kew.org
Micromelum integerrimum: This species is native to the Himalayas, Southern China, Indo-China, and the Philippines. kew.org Its distribution includes the Andaman Islands, Cambodia, parts of China (South-Central, Southeast), East Himalaya, Hainan, Laos, Myanmar, Nepal, Philippines, Thailand, Tibet, and Vietnam. kew.orgefloras.orgefloraofindia.com It grows in moist montane forests, valley forests, and maritime thickets from near sea level up to 2000 m altitude. efloras.org
Micromelum minutum: This species is widely distributed from India throughout Southeast Asia to Australia and the Pacific. prota4u.orgwikipedia.orgglobinmed.com Its native range includes Assam, Bangladesh, Bismarck Archipelago, Borneo, Cambodia, Caroline Islands, parts of China (South-Central, Southeast), Fiji, Hainan, Jawa, Laos, Lesser Sunda Islands, Malaya, Myanmar, New Caledonia, Niue, Samoa, Solomon Islands, Thailand, Tonga, Vanuatu, Vietnam, Wallis-Futuna Islands, and Australia (Kimberley region of Western Australia, northern Northern Territory, and southern Queensland). kew.orgefloraofindia.com It grows as an understorey plant in rainforest, dry rainforest, and monsoon forest from sea level up to 1000 m altitude. wikipedia.orgglobinmed.com
Micromelum glanduliferum: This species is found in Laos and Thailand. wikipedia.org
Micromelum falcatum: This species is mainly distributed in southern and southwestern China and the Indochina peninsula, including North Vietnam, South Vietnam, Cambodia, Laos, Burma, Thailand, Burma (Myanmar), and the Andaman Islands. nih.govfree.frpicturethisai.com It is found in low mountain forests below 1200 m. picturethisai.com
Ficus racemosa: This species is native to Australia and tropical Asia, including Pakistan, India, Sri Lanka, Bangladesh, Southern China, Burma, Thailand, Malaysia, Indonesia, and Northern Australia. wikipedia.orgkew.orgefloras.org It grows in dry rainforest, beach forest, and gallery forest from sea level to 500 m. lucidcentral.org
This compound is considered common to all Micromelum species examined so far and may serve as a chemotaxonomic marker for the genus. unair.ac.idunair.ac.id
Here is a data table summarizing the primary botanical sources and their geographical distribution:
| Botanical Source | Geographical Distribution |
| Micromelum integerrimum | Himalayas, S. China, Indo-China, Philippines, Andaman Is., Cambodia, E. Himalaya, Hainan, Laos, Myanmar, Nepal, Thailand, Tibet, Vietnam. kew.orgefloras.orgefloraofindia.com |
| Micromelum minutum | India, Southeast Asia, Australia, Pacific Islands (Assam, Bangladesh, Cambodia, China S-C/SE, Fiji, Hainan, Laos, Malaya, Myanmar, Thailand, Vietnam, Australia, etc.). prota4u.orgwikipedia.orgkew.orgefloraofindia.comglobinmed.com |
| Micromelum glanduliferum | Laos, Thailand. wikipedia.org |
| Micromelum falcatum | S. China, SW China, Indochina (N/S Vietnam, Cambodia, Laos, Burma, Thailand), Andaman Is. nih.govfree.frpicturethisai.com |
| Ficus racemosa | Australia, Tropical Asia (Pakistan, India, Sri Lanka, Bangladesh, S. China, Burma, Thailand, Malaysia, Indonesia, N. Australia). wikipedia.orgkew.orgefloras.org |
Extraction and Purification Methodologies
The isolation of this compound from plant material involves various extraction and purification techniques aimed at separating the compound from the complex biological matrix. iucr.orgnih.govacs.orgitb.ac.idmdpi.com
Solvent-Based Extraction Techniques
Solvent extraction is a fundamental step in isolating this compound from plant sources. This process utilizes the differential solubility of compounds in various solvents to selectively extract the target analyte. For instance, the roots of M. glanduliferum have been successively extracted with dichloromethane (B109758) (CH₂Cl₂) at room temperature over a period of 3 days. iucr.orgnih.gov Another study on M. integerrimum involved defatting the plant material with petroleum ether followed by exhaustive extraction with 95% ethanol. acs.org The dried ground leaves of M. minutum have been sequentially macerated with n-hexane, ethyl acetate, and methanol (B129727) to obtain crude extracts. itb.ac.id These examples highlight the use of solvents with different polarities to extract compounds from plant material. Microwave-assisted extraction (MAE) is another solvent-based technique that can be used for extracting organic compounds from various materials, offering potential advantages in terms of speed and solvent consumption compared to traditional methods like Soxhlet extraction. anton-paar.com
Here is a summary of solvents used in extraction:
| Plant Source | Extraction Solvent(s) |
| Micromelum glanduliferum | Dichloromethane (CH₂Cl₂) |
| Micromelum integerrimum | Petroleum ether, 95% ethanol |
| Micromelum minutum | n-hexane, ethyl acetate, methanol |
| Micromelum falcatum | DCM, MeOH, H₂O successively; EtOAc (for alkaloids) mdpi.comunige.ch |
Chromatographic Fractionation and Isolation Strategies
Following initial solvent extraction, chromatographic techniques are crucial for the fractionation and isolation of this compound to obtain a purified compound. Quick column chromatography (QCC) over silica (B1680970) gel has been used for the CH₂Cl₂ extract of M. glanduliferum, employing a gradient elution system starting with n-hexane and gradually increasing the concentration of ethyl acetate. iucr.orgnih.gov This process yielded several fractions, from which this compound was subsequently isolated. iucr.orgnih.gov
In the case of M. integerrimum, after solvent partitioning, the residue was subjected to column chromatography on silica gel, eluted with chloroform. acs.org Preparative thin layer chromatography (TLC) has also been mentioned as a technique used in the isolation of compounds from Micromelum species. acs.orgmaas.edu.mm
For M. minutum, vacuum liquid chromatography on silica gel with different mixtures of n-hexane, chloroform, and methanol has been employed for fractionation of the n-hexane extract. itb.ac.id Further purification steps using gravity column chromatography were then applied. itb.ac.id High-performance liquid chromatography (HPLC), including semi-preparative HPLC, is another powerful chromatographic technique used for the purification of coumarins from Micromelum extracts. researchgate.netresearchgate.net Strategies for isolation often involve bioassay-guided fractionation, where the biological activity of fractions is tested to direct the isolation of the active compounds. upm.edu.my
Here is a summary of chromatographic techniques and mobile phases used:
| Extraction/Fraction | Chromatographic Method | Stationary Phase | Mobile Phase Gradient (Examples) |
| CH₂Cl₂ extract | Quick Column Chromatography | Silica gel | n-hexane-EtOAc (gradient) iucr.orgnih.gov |
| Partitioned residue | Column Chromatography | Silica gel | Chloroform acs.org |
| n-hexane extract | Vacuum Liquid Chromatography | Silica gel | n-hexane-chloroform-methanol mixtures itb.ac.id |
| Fractions | Gravity Column Chromatography | Not specified | Not specified itb.ac.id |
| Extracts | Semi-preparative HPLC | Not specified | Not specified researchgate.netresearchgate.net |
| Extracts | Preparative TLC | Silica gel | Not specified acs.orgmaas.edu.mm |
Advanced Structural Elucidation of Micromelin
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable tools in organic chemistry for the identification and structural elucidation of compounds. For micromelin, various spectroscopic techniques have been employed to piece together its molecular architecture. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., TOF-HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. researchgate.net High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF-HRMS), offers high mass accuracy, which is essential for determining the elemental composition of the molecule and its fragments. researchgate.netlcms.czeag.com
For this compound (C₁₅H₁₂O₆), the molecular ion peak [M]⁺ is expected at m/z 288. publish.csiro.au HRMS data can confirm the molecular formula by providing an accurate mass measurement. mdpi.comresearchgate.net Fragmentation patterns observed in MS/MS experiments (tandem mass spectrometry) provide further structural information by breaking the molecule into smaller, characteristic ions. mdpi.comresearchgate.net The fragmentation pathways are often indicative of specific functional groups and linkages within the molecule. For example, a significant fragment ion at m/z 272 in the mass spectrum of this compound corresponds to the loss of 16 mass units, which is consistent with the presence of an epoxide ring. publish.csiro.au
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are related to the presence of conjugated systems like double bonds and aromatic rings. scispace.com Coumarins, including this compound, exhibit characteristic UV absorption maxima due to their conjugated benzopyrone structure. mdpi.comitb.ac.id UV spectra of this compound show absorption maxima around 322 nm, 293 nm (shoulder), 250 nm (shoulder), and 220 nm, which are typical for a coumarin (B35378) oxygenated at position 7. mdpi.comitb.ac.id
IR spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. scispace.comnobraintoosmall.co.nz The IR spectrum of this compound shows characteristic absorption bands. A strong band around 1725 cm⁻¹ is typical of the coumarin lactone carbonyl group. publish.csiro.au Another strong carbonyl band around 1780 cm⁻¹ is attributed to the γ-lactone system within the bicyclic furanone moiety. publish.csiro.au The absence of significant hydroxyl group absorption bands in the IR spectrum of this compound indicates the lack of free hydroxyl groups. publish.csiro.auresearch-solution.comscribd.com
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a technique that can provide the definitive three-dimensional structure of a crystalline compound, including the precise positions of all atoms and their absolute configuration. nih.goviucr.orgrsc.org For this compound, X-ray crystallography has been successfully used to determine its solid-state structure and confirm the connectivity established by NMR and MS. iucr.orgnih.gov
Crucially, X-ray crystallography has established the absolute configuration of the chiral centers in this compound. Studies have shown that the absolute configuration at positions C10, C11, and C13 (which correspond to positions 1, 2, and 5 in the bicyclo[3.1.0]hexane ring system) are (1R,2R,5R). iucr.orgnih.gov The crystal structure of this compound reveals that there are two crystallographically independent molecules in the asymmetric unit, which have the same conformation but with slight differences in bond angles. iucr.orgnih.gov The furan (B31954) ring within the bicyclic system adopts a flattened envelope conformation. iucr.orgnih.gov In the crystal lattice, molecules are linked by weak C—H···O interactions and π–π stacking interactions. iucr.orgnih.gov
Crystal data for this compound from X-ray crystallography:
| Parameter | Value |
| Molecular Formula | C₁₅H₁₂O₆ |
| Mᵣ | 288.25 |
| Crystal System | Monoclinic |
| Space Group | P 2₁ |
| a | 6.7514 (2) Å |
| b | 23.7537 (8) Å |
| c | 8.0730 (3) Å |
| β | 90.000 (1)° |
| V | 1294.67 (8) ų |
| Z | 4 |
| Radiation | Cu Kα |
| μ | 0.98 mm⁻¹ |
| Temperature | 100 K |
| Crystal Size | 0.56 × 0.22 × 0.19 mm |
The determination of the absolute configuration by X-ray crystallography provides the complete stereochemical assignment for this compound. iucr.orgnih.gov
Stereochemical Aspects of this compound Structure
The stereochemistry of this compound is a crucial aspect of its structural definition, particularly concerning the bicyclic ring system attached to the coumarin core.
Absolute Configuration Determination
The absolute configuration of this compound has been determined through single-crystal X-ray diffraction analysis. Studies have shown that this compound crystallizes with two molecules in the asymmetric unit. nih.goviucr.org The absolute configuration at the chiral centers within the bicyclo[3.1.0]hexane moiety has been established as (1R,2R,5R). nih.govnih.goviucr.org This determination was based on the analysis of Friedel pairs in the X-ray diffraction data. nih.gov For one molecule in the asymmetric unit (molecule A), the absolute structure was determined with a Flack parameter of 0.06 (10) using 2632 Friedel pairs. nih.gov
Conformation of the Furan Ring Moiety
The conformation of the furan ring within the bicyclo[3.1.0]hexane system of this compound has also been analyzed using crystallographic data. In the crystal structure of this compound, the furan ring (specifically the C10–C13/O3 ring system) adopts a flattened envelope conformation. nih.govnih.goviucr.org This conformation has been characterized by puckering parameters. For molecule A in the asymmetric unit, the puckering atom is O3 with a displacement of 0.064 (1) Å, and the puckering parameters are Q = 0.0991 (18) Å and φ = 9.2 (11)°. nih.goviucr.org Similar values were observed for the second molecule (molecule B) in the asymmetric unit, with a puckering atom displacement of -0.053 (1) Å, Q = 0.0820 (19) Å, and φ = 10.1 (15)°. nih.goviucr.org This indicates a consistent flattened envelope conformation for the furan ring in the solid state.
Structural Elucidation of Co-occurring Coumarins and Analogues
Micromelum species are known to produce a variety of coumarins, and the structural elucidation of these co-occurring compounds provides valuable context for the chemistry of this compound. The structures of these related coumarins have been determined using a combination of spectroscopic techniques.
Isolation and structural elucidation studies on Micromelum minutum and Micromelum falcatum, among other species, have led to the identification of numerous coumarins alongside this compound. pharm.or.jpresearchgate.netunige.chnih.govpsu.eduresearchgate.net Spectroscopic methods such as UV, IR, Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D techniques like COSY, HSQC, HMBC, and NOE), and Mass Spectrometry (MS), including high-resolution techniques like HREI-MS, HR-FAB-MS, TOF-HRMS, and UPLC-HRMS/MS, have been extensively used for this purpose. pharm.or.jpresearchgate.netunige.chnih.govpsu.eduresearchgate.nettsri.or.thresearchgate.net
Biosynthesis and Biogenetic Relationships of Micromelin
Proposed Biosynthetic Pathways for Micromelin
The biosynthesis of this compound is believed to follow a pathway that begins with precursors from primary metabolism and proceeds through a series of enzymatic modifications to yield the final coumarin (B35378) scaffold.
Role of Integerriminol as a Coumarin Precursor
Research has identified Integerriminol as a plausible precursor for the biosynthesis of coumarins in the plant Micromelum integerrimum, the species from which this compound was first isolated. researchgate.net The co-occurrence of Integerriminol with this compound and other related coumarins within the same plant tissue strongly suggests a biosynthetic link. researchgate.net It is hypothesized that Integerriminol undergoes a series of enzymatic reactions to form the core coumarin structure of this compound.
Key Enzymatic Steps in the Biosynthetic Cascade (e.g., Lactonization, Dehydrogenation, Reduction)
The transformation of precursors like Integerriminol into this compound likely involves a cascade of enzymatic reactions. While the specific enzymes responsible for this compound biosynthesis have not been fully characterized, the general principles of coumarin formation suggest the involvement of key reaction types. These enzymatic cascades are crucial in constructing the characteristic lactone ring of the coumarin skeleton. nih.gov
Key enzymatic steps in such biosynthetic pathways typically include:
Lactonization: This is a critical step in the formation of the coumarin nucleus, involving the intramolecular cyclization to form the characteristic six-membered lactone ring.
Dehydrogenation: These reactions, often catalyzed by oxidoreductases, introduce double bonds at specific positions within the molecule, contributing to the final structure and aromaticity of the coumarin.
Reduction: Conversely, reduction reactions, mediated by reductases, may be necessary to achieve the specific saturation levels at various points in the carbon skeleton of the developing molecule.
The precise sequence and interplay of these enzymatic activities dictate the final structure of this compound.
Relationship to Shikimate and Phenylpropanoid Pathways
The fundamental building blocks for this compound biosynthesis are derived from the well-established shikimate and phenylpropanoid pathways. taylorfrancis.comresearchgate.net These pathways are central to the synthesis of a vast array of aromatic compounds in plants.
The shikimate pathway is responsible for the production of aromatic amino acids, including phenylalanine, which serves as a primary precursor for the phenylpropanoid pathway. nih.govnih.govfrontiersin.org The phenylpropanoid pathway then converts phenylalanine into a variety of phenolic compounds, including the cinnamic acid derivatives that are the foundational skeletons for coumarins. taylorfrancis.com Thus, the biosynthesis of this compound is intricately linked to these core metabolic routes that supply the essential aromatic precursors.
Biogenetic Interconversions Leading to this compound Derivatives
Following its biosynthesis, this compound can serve as a substrate for further enzymatic modifications, leading to the formation of a suite of structurally related derivatives. These biogenetic interconversions contribute to the chemical diversity observed in Micromelum integerrimum.
Formation of Dihydromicromelins A and B
Dihydromicromelins A and B are two closely related compounds that are believed to be biogenetically derived from this compound. researchgate.net Their structures suggest that they are formed through the reduction of a double bond present in the this compound molecule. This type of conversion is a common feature in the biosynthesis of natural products, allowing for the generation of structural analogs with potentially different biological activities. The co-existence of this compound with Dihydromicromelins A and B in Micromelum integerrimum provides strong circumstantial evidence for this biogenetic relationship. researchgate.net
Biological Activity and Mechanistic Investigations of Micromelin
Anti-Neoplastic and Cytotoxic Mechanisms
Cellular Apoptosis Induction Pathways
Caspase Activation and Cytochrome c Release
The precise mechanisms by which Micromelin may induce apoptosis, specifically concerning the activation of caspases and the release of cytochrome c, have not been extensively detailed in the available scientific literature. However, studies on other bioactive compounds isolated from Micromelum minutum provide some insights into potential pathways. For instance, research on mahanine, a carbazole alkaloid also found in M. minutum, has shown that it induces apoptosis in human leukemia U937 cells through a mitochondrial-dependent pathway. This process is characterized by the activation of caspase-3 and the release of cytochrome c into the cytosol medcraveonline.commedcraveonline.com. While this suggests a possible mode of action for compounds from this plant, direct evidence specifically linking this compound to caspase activation and cytochrome c release is not yet established.
Cell Growth Inhibition
This compound has demonstrated cytotoxic effects against certain cancer cell lines. Research on compounds isolated from the fruits of Micromelum minutum revealed that this compound exhibited cytotoxicity against the human cholangiocarcinoma cell line, KKU-100. The half-maximal inhibitory concentration (IC50) for this compound was determined to be 9.2 µg/mL medcraveonline.commedcraveonline.com. Another study reported a similar IC50 value of 9.0 µg/mL for this compound against the same cell line medcraveonline.com.
Conversely, this compound was found to be inactive against the MCF-7 human breast cancer cell line medcraveonline.com. The cytotoxic activity of various coumarins isolated from Micromelum minutum has been evaluated against several cancer cell lines, with some compounds showing potent activity. For comparative purposes, the cytotoxic activities of this compound and other compounds from M. minutum are presented in Table 1.
Table 1: Cytotoxic Activity of this compound and Other Compounds from Micromelum minutum
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| This compound | KKU-100 (Cholangiocarcinoma) | 9.2 µg/mL | medcraveonline.commedcraveonline.com |
| This compound | KKU-100 (Cholangiocarcinoma) | 9.0 µg/mL | medcraveonline.com |
| This compound | MCF-7 (Breast Cancer) | Inactive | medcraveonline.com |
| Mahanine | U937 (Myeloid Leukemia) | 8.7 µM (at 12h for apoptosis) | medcraveonline.com |
| Clauslactone E | SBC3 (Lung Adenocarcinoma) | 3.7 µM | medcraveonline.com |
| Clauslactone E | A549 (Lung Adenocarcinoma) | 10.4 µM | medcraveonline.com |
| Minutin B | K562 (Leukemia) | 8.7 µM | medcraveonline.com |
Antimicrobial and Antiparasitic Activities
Activity against Leishmania major
While several compounds isolated from the leaves of Micromelum minutum have shown significant cytotoxic activity against Leishmania major, specific data for this compound is not explicitly detailed in the reviewed literature. For context, compounds such as minutin A, minutin B, 8-hydroxyisocapnolactone-2',3'-diol, and clauslactone E demonstrated IC50 values of 26.2, 20.2, 12.1, and 9.8 µM, respectively medcraveonline.comnih.gov. The methanolic extract of M. minutum leaves at a concentration of 100 µg/mL was found to kill 68% of L. major promastigotes medcraveonline.commedcraveonline.com.
Activity against Bacterial Strains (e.g., Bacillus cereus, Staphylococcus aureus)
Direct studies on the antibacterial activity of isolated this compound against Bacillus cereus and Staphylococcus aureus are limited. However, research on extracts from Micromelum minutum indicates potential antimicrobial properties. The methanolic leaf extract of M. minutum has been shown to exhibit significant inhibitory activity against Staphylococcus aureus, with a zone of inhibition of 7.43 ± 0.06 mm pgis.lk. Furthermore, the essential oil derived from the fresh leaves of M. minutum demonstrated antimicrobial activities against both Staphylococcus aureus and Bacillus subtilis, a bacterium closely related to Bacillus cereus tci-thaijo.org.
Molecular Interactions with Specific Biological Targets
Currently, there is a lack of specific research identifying and characterizing the molecular interactions of this compound with specific biological targets. While its cytotoxic and potential antimicrobial and antioxidant activities suggest interactions with cellular components, the precise proteins, enzymes, or receptors that this compound binds to have not been reported in the scientific literature reviewed. Further research, potentially involving techniques such as molecular docking and affinity chromatography, would be necessary to identify its specific biological targets and elucidate the molecular basis of its observed activities.
Interactions with Viral Proteins (e.g., SARS-CoV-2 Membrane and Nucleocapsid Proteins)
Following a comprehensive review of available scientific literature, no specific studies detailing the direct interactions of this compound with SARS-CoV-2 membrane (M) or nucleocapsid (N) proteins were identified. While the M and N proteins are crucial for the virus's lifecycle, including assembly and replication, and represent potential targets for antiviral therapies, research has not yet elucidated a direct role for this compound in binding to or modulating the function of these specific viral proteins.
Enzyme Inhibition Profiling (e.g., Nitric Oxide Synthase)
There is currently no available research specifically profiling the inhibitory activity of this compound against nitric oxide synthase (NOS). Nitric oxide synthases, which include inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS), are key enzymes in the production of nitric oxide, a signaling molecule with diverse physiological and pathological roles. While the inhibition of NOS isoforms is a significant area of drug discovery, particularly in the context of inflammation and neurodegenerative diseases, studies to determine the effect of this compound on this class of enzymes have not been reported.
Modulation of Signaling Pathways (e.g., NF-κB Pathway)
Detailed investigations into the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway by this compound are not present in the current body of scientific literature. The NF-κB pathway is a critical regulator of immune and inflammatory responses, and its modulation by natural compounds is an active area of research. However, specific data on how this compound may influence the activation or inhibition of this pathway, including its effects on the translocation of NF-κB subunits or the expression of downstream target genes, have not been documented.
Structural Modifications and Structure Activity Relationship Sar Studies
Chemical Synthesis of Micromelin Derivatives and Analogues
The exploration of this compound's biological potential has involved the chemical synthesis of various derivatives and analogues. These synthetic efforts aim to modify the core coumarin (B35378) structure and its associated side chains to probe the impact of specific functional groups and structural arrangements on biological activity.
Studies have reported the isolation of this compound derivatives from natural sources, such as hydramicromelins A-C and hydrathis compound D, found in Micromelum integerrimum. plantaedb.combiocrick.com The structural elucidation of these naturally occurring derivatives provides valuable insights for synthetic strategies. Furthermore, chemical transformations of this compound itself have been carried out. For instance, this compound has been converted to a butenolide derivative, referred to as deoxythis compound, to investigate the role of the epoxy lactone ring in its activity. researchgate.net The synthesis of coumarin analogues incorporating furan (B31954) heterocycles, similar to the structural features of this compound, has also been explored, highlighting the importance of this motif in medicinal chemistry. nih.gov Chemical reactions focusing on the epoxy lactone ring of this compound have led to the formation of new epimers, further demonstrating the potential for generating structural variations. mdpi.com
Rational Design and Synthesis Approaches for Bioactive Compounds
Rational design plays a pivotal role in the development of new bioactive compounds based on natural product scaffolds like this compound. This approach leverages a detailed understanding of the relationship between a molecule's chemical structure and its biological function to guide the synthesis of targeted analogues with improved properties. unair.ac.idresearchgate.net
Rational design strategies often involve the use of computational tools and structural insights to predict how modifications to the this compound structure might affect its interaction with biological targets. unair.ac.idnih.govnih.gov By systematically altering functional groups or the stereochemistry of the molecule, researchers can design compounds with potentially enhanced potency, selectivity, or altered biological profiles. researchgate.netnih.govnih.gov This targeted approach minimizes the need for extensive trial-and-error synthesis and screening, streamlining the discovery process for novel bioactive coumarin derivatives. nih.gov
Elucidation of Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies are fundamental to understanding which parts of the this compound molecule are essential for its biological effects. SAR involves systematically modifying the chemical structure of a compound and evaluating how these changes impact its biological activity. researchgate.netmedcraveonline.combiocrick.com This process helps to identify key structural features, known as pharmacophores, that are responsible for the observed biological response. researchgate.net
SAR studies on this compound and its derivatives aim to establish clear correlations between specific structural elements and the nature and potency of their biological activities. researchgate.net This information is invaluable for the rational design of new compounds with optimized properties. researchgate.netbiocrick.com
Impact of Functional Group Variations on Biological Potency (e.g., Inactivity of Deoxythis compound)
Variations in the functional groups present in the this compound structure significantly influence its biological potency. Functional groups are specific atoms or groups of atoms within a molecule that are responsible for its characteristic chemical and biological behavior. nih.govinvivochem.cn Studies have shown that even subtle changes to these groups can dramatically alter a compound's interaction with biological targets. nih.govnih.gov
A notable example of the impact of functional group variation on this compound's biological activity is the case of deoxythis compound. This compound was converted to its corresponding butenolide form, deoxythis compound. biocrick.comresearchgate.netresearchgate.net This structural modification resulted in the complete loss of activity in the 9KB assay, an assay used to evaluate cytotoxicity. biocrick.comresearchgate.netresearchgate.net This finding highlights the critical importance of the epoxy lactone ring system in the this compound structure for its cytotoxic properties. The absence or modification of this functional group renders the molecule inactive in this specific biological assay. The study of other coumarin derivatives also underscores the general principle that functional group modifications can enhance or reduce biological efficacy. plantaedb.com
Stereochemical Influences on Biological Response
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological response of chiral compounds like this compound. Biological systems, including enzymes and receptors, are often stereospecific, meaning they can distinguish between different stereoisomers (molecules with the same chemical formula and connectivity but different spatial arrangements). nih.gov
The biological activity of a chiral molecule can be highly dependent on its specific stereochemistry; one stereoisomer may be active, while another is inactive or possesses different activities. nih.gov This is because the precise three-dimensional fit between a small molecule and its biological target is crucial for effective binding and subsequent biological signaling. nih.gov
Advanced Methodologies and Future Research Directions
In Vitro Biological Assay Methodologies
The initial stages of assessing the therapeutic potential of micromelin involve a variety of in vitro biological assays. These laboratory-based tests are designed to determine the compound's effects on specific biological targets under controlled conditions. The primary goal is to screen for bioactivity and identify the mechanisms through which this compound exerts its effects.
Commonly employed in vitro assays for natural products like this compound include:
Cytotoxicity Assays: These assays are fundamental in cancer research to evaluate the ability of this compound to kill or inhibit the proliferation of cancer cells. A range of cell lines, including immortalized and primary cultures, are used to understand the compound's cytotoxic profile.
Enzyme Inhibition Assays: To identify specific molecular targets, researchers utilize assays that measure the ability of this compound to inhibit the activity of particular enzymes known to be involved in disease processes.
Antimicrobial Assays: These tests assess this compound's efficacy against various microorganisms, such as bacteria and fungi, to determine its potential as an antimicrobial agent.
Antioxidant Assays: These methods are employed to evaluate the capacity of this compound to neutralize free radicals, indicating its potential in mitigating oxidative stress-related conditions.
The selection of appropriate bioassays is a critical step, as it guides the subsequent stages of research, including bioactivity-guided fractionation to isolate active compounds from natural extracts. While in vitro assays offer the advantage of high-throughput screening and the ability to test numerous compounds simultaneously, it is important to acknowledge their limitations, such as the absence of complex physiological processes like metabolism and absorption.
| Assay Type | Purpose | Example Methodologies |
|---|---|---|
| Cytotoxicity | Evaluate anti-cancer activity | MTT assay, LDH assay, Cell viability assays |
| Enzyme Inhibition | Identify specific molecular targets | Kinase inhibition assays, Protease inhibition assays |
| Antimicrobial | Determine efficacy against pathogens | Broth microdilution, Agar diffusion |
| Antioxidant | Measure free radical scavenging ability | DPPH assay, ABTS assay |
In Vivo Preclinical Models for Efficacy Assessment (e.g., P-388 Lymphocytic Leukemia System in Mice)
Following promising in vitro results, the evaluation of this compound's efficacy and safety progresses to in vivo preclinical models. These studies, conducted in living organisms, are essential for understanding how the compound behaves in a complex biological system. Animal models are indispensable for assessing the pharmacological activity of potential new drugs.
A variety of in vivo models are utilized in anticancer drug screening, including:
Xenograft Models: Human tumor cells are implanted into immunodeficient mice, allowing for the study of the compound's effect on human cancers in a living system. These can be subcutaneous or orthotopic, with the latter providing a more clinically relevant tumor microenvironment.
Genetically Engineered Mouse Models (GEMMs): These models involve mice that are genetically modified to develop specific types of cancer, providing insights into the role of particular genes in tumorigenesis and treatment response.
Patient-Derived Xenografts (PDXs): Tumor tissue from a patient is directly implanted into an immunodeficient mouse, a model that closely mirrors the genetics and pathology of the original human tumor.
One historically significant model for screening anticancer agents is the P-388 lymphocytic leukemia system in mice . In this model, mice are inoculated with P-388 leukemia cells. The efficacy of a test compound like this compound is then evaluated based on its ability to increase the lifespan of the treated mice compared to a control group. For instance, studies on other compounds have shown that a significant increase in lifespan and the percentage of long-term survivors are key indicators of a synergistic anticancer effect when used in combination therapies. This model can be instrumental in determining the therapeutic potential of this compound against hematological malignancies.
| Model Type | Description | Key Advantages |
|---|---|---|
| P-388 Lymphocytic Leukemia | Inoculation of mice with P-388 leukemia cells to assess the impact of the test compound on survival. | Well-established for screening, provides data on increased lifespan. |
| Xenografts | Implantation of human tumor cells into immunodeficient mice. | Allows for testing against human cancers; orthotopic models mimic the tumor microenvironment. |
| Genetically Engineered Mouse Models (GEMMs) | Mice genetically modified to develop cancer spontaneously. | Useful for studying the role of specific genes in cancer development and treatment. |
| Patient-Derived Xenografts (PDXs) | Direct implantation of a patient's tumor tissue into mice. | Closely resembles the patient's tumor genetics and pathology. |
Computational Chemistry and In Silico Approaches
In silico methods, which utilize computer simulations, have become integral to modern drug discovery and are particularly valuable in the study of natural products like this compound. These computational approaches can predict the biological activities of compounds, identify potential molecular targets, and elucidate the mechanisms of action, thereby accelerating the research process.
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a macromolecular target, typically a protein. This method is instrumental in identifying potential biological targets and understanding the binding affinity between the ligand (this compound) and the receptor.
The process involves:
Preparation of Ligand and Receptor Structures: The 3D structures of this compound and potential protein targets are prepared.
Docking Simulation: A docking program calculates the possible binding poses of this compound within the active site of the target protein.
Scoring and Analysis: The different poses are scored based on their binding energy, with lower binding energies generally indicating a more favorable interaction. The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed to understand the basis of the binding.
For coumarin (B35378) derivatives, molecular docking studies have been successfully used to identify potential inhibitors for a variety of enzymes and receptors. These simulations can provide valuable insights into the structure-activity relationships of this compound and guide the design of more potent analogs.
While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations model the movement of atoms and molecules, providing insights into the stability and conformational changes of the complex in a simulated physiological environment.
Key applications of MD simulations in this compound research include:
Assessing Complex Stability: MD simulations can confirm the stability of the binding pose predicted by molecular docking.
Analyzing Conformational Changes: These simulations can reveal how the binding of this compound affects the structure and flexibility of the target protein.
Calculating Binding Free Energies: More advanced MD techniques can be used to calculate the binding free energy, providing a more accurate prediction of binding affinity.
MD simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the dynamic interactions that govern the biological activity of this compound.
Current Challenges in this compound Research
The journey of a natural product like this compound from discovery to a potential therapeutic agent is fraught with challenges. These hurdles are common in natural product-based drug discovery and require innovative solutions to overcome.
Major challenges include:
Supply and Isolation: A significant challenge is obtaining a sufficient and sustainable supply of this compound from its natural source. The process of isolating pure compounds from complex natural extracts can be a difficult and time-consuming task.
Target Identification and Mechanism of Action: Determining the specific molecular target and the precise mechanism of action of a novel bioactive compound is a major hurdle. While in silico methods can provide predictions, experimental validation is essential.
Structural Complexity: The intricate chemical structures of many natural products can make them difficult to synthesize, which can limit the ability to create analogs for structure-activity relationship studies.
Pharmacokinetic Properties: Natural products often have suboptimal pharmacokinetic properties, such as poor absorption, distribution, metabolism, and excretion (ADME), which can hinder their development as drugs.
Addressing these challenges often requires a multidisciplinary approach that integrates natural product chemistry, pharmacology, and computational biology.
Future Perspectives for Drug Discovery and Development
The future of drug discovery involving natural products like this compound is promising, with advancements in technology and methodologies paving the way for more efficient and effective research. The integration of artificial intelligence (AI) and machine learning is set to revolutionize the field by enhancing target prediction and de novo drug design.
Future directions in this compound research may include:
Advanced Screening Platforms: The use of high-throughput screening and advanced bioassays will enable the rapid evaluation of this compound and its derivatives against a wider range of biological targets.
AI-Driven Drug Discovery: AI algorithms can be employed to analyze large datasets, predict the bioactivity of novel this compound analogs, and identify potential new therapeutic applications.
Synthetic Biology and Metabolic Engineering: These approaches could be used to produce this compound in larger quantities through engineered microorganisms, addressing the supply issue.
Innovative Drug Delivery Systems: The development of novel drug delivery systems can help to improve the pharmacokinetic properties of this compound, enhancing its efficacy and reducing potential side effects.
Synergistic Combination Therapies: Investigating the potential of this compound in combination with existing drugs could lead to more effective treatment strategies, particularly in complex diseases like cancer.
By embracing these advanced methodologies and innovative approaches, the scientific community can continue to unlock the full therapeutic potential of this compound and other valuable natural products.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Micromelin isolated from plant sources?
- Methodological Answer : Utilize X-ray crystallography to resolve the molecular structure, ensuring disorder parameters (e.g., R-factor = 0.046, wR-factor = 0.136) are minimized . Validate purity via -NMR and compare spectral data with literature values (e.g., chemical shifts at δ 7.3–7.5 ppm for aromatic protons) . Cross-reference with prior studies on Rutaceae-derived coumarins to confirm stereochemical assignments .
Q. What spectroscopic methods are recommended for characterizing this compound’s purity and molecular structure?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to identify functional groups (e.g., methoxy, carbonyl) and confirm substitution patterns .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula () and fragmentation patterns .
- IR Spectroscopy : Detect characteristic absorptions (e.g., 1700–1750 cm for lactone carbonyl) .
Q. How should experimental protocols be designed to isolate this compound from plant matrices?
- Methodological Answer : Optimize solvent extraction (e.g., methanol or ethyl acetate) followed by column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Monitor fractions via TLC and validate yields using HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can molecular docking studies be optimized to assess this compound’s binding affinity with viral proteins (e.g., SARS-CoV-2 N protein)?
- Methodological Answer :
- Software : Use AutoDock Vina with flexible ligand docking parameters and a grid box centered on the active site .
- Validation : Compare binding affinities (e.g., -8.5 kcal/mol for this compound) with control compounds and analyze hydrogen/ionic bond interactions (e.g., Pro6, Leu395 residues) .
- Dynamics : Perform molecular dynamics simulations (50 ns) to assess stability of ligand-protein complexes .
Q. What strategies can address discrepancies in this compound’s reported biological activities across studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Use ANOVA to compare IC values from cytotoxicity studies and apply Bradford’s criteria for data reproducibility . For antioxidant assays, standardize DPPH/ABTS protocols and report molar extinction coefficients .
Q. How can synthetic routes for this compound analogs be optimized to improve yield and bioactivity?
- Methodological Answer :
- Retrosynthetic Analysis : Prioritize lactone ring formation via intramolecular esterification under acidic conditions .
- Catalysis : Screen transition-metal catalysts (e.g., Pd/C) for selective O-methylation at the 7-position .
- SAR Studies : Modify substituents (e.g., methoxy → hydroxyl) and evaluate cytotoxicity using MTT assays on cancer cell lines .
Data Analysis & Reporting
Q. How should researchers resolve crystallographic disorder in this compound’s X-ray structures?
- Methodological Answer : Apply SHELXL refinement with PART instructions to model disorder (e.g., carbonyl oxygen at 0.57:0.43 occupancy ratio). Validate using residual density maps and adjust ADPs (anisotropic displacement parameters) iteratively .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in this compound’s pharmacological studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC calculations. Report 95% confidence intervals and apply Welch’s t-test for comparing experimental vs. control groups .
Tables for Reference
| Parameter | This compound | Stigmast-4-en-3-one | Murrangatin |
|---|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | -8.6 | -6.7 |
| Hydrogen Bonds | Pro6, Leu395 | Gly5, Gly25 | Ser2, Ser23 |
| Ionic Bonds | None | None | Arg10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
